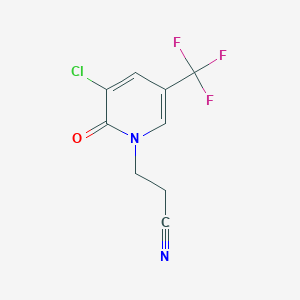

3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile

Description

Historical Development of Pyridine-Based Heterocyclic Compounds

The historical journey of pyridine-based heterocyclic compounds began in the mid-19th century with groundbreaking discoveries that laid the foundation for modern heterocyclic chemistry. The earliest documented reference to pyridine is attributed to Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Among various substances, Anderson separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later. He described this novel compound as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils. Owing to its flammability, Anderson named the new substance pyridine, after the Greek word πῦρ (pyr) meaning fire, with the suffix idine added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom.

The structural elucidation of pyridine required decades of scientific investigation following its initial discovery. Wilhelm Körner in 1869 and James Dewar in 1871 independently suggested that, in analogy between quinoline and naphthalene, the structure of pyridine derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This groundbreaking hypothesis was later confirmed through experimental validation when pyridine was successfully reduced to piperidine using sodium in ethanol. A significant milestone occurred in 1876 when William Ramsay achieved the first synthesis of pyridine by combining acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

The synthetic methodology for pyridine derivatives experienced substantial advancement with Arthur Rudolf Hantzsch's pioneering work in 1881. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a β-keto acid (often acetoacetate), an aldehyde (often formaldehyde), and ammonia or its salt as the nitrogen donor. This multi-component organic reaction initially produces a dihydropyridine which undergoes subsequent oxidation to yield the corresponding pyridine derivative. The driving force for this second reaction step is aromatization, establishing a fundamental principle that continues to influence modern synthetic approaches.

| Historical Milestone | Year | Scientist(s) | Contribution |

|---|---|---|---|

| First isolation | 1849 | Thomas Anderson | Isolated pyridine from bone tar |

| Structure elucidation | 1869-1871 | Wilhelm Körner, James Dewar | Proposed benzene analog structure |

| First synthesis | 1876 | William Ramsay | Acetylene + hydrogen cyanide synthesis |

| Hantzsch synthesis | 1881 | Arthur Rudolf Hantzsch | Multi-component synthesis method |

| Industrial method | 1924 | Aleksei Chichibabin | Efficient industrial production |

The evolution toward industrial-scale production represented another crucial advancement in pyridine chemistry. A breakthrough came in 1924 when Russian chemist Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which remains fundamental to industrial pyridine production. This method involves the condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or combinations thereof, in ammonia or ammonia derivatives. Contemporary methods for unsubstituted pyridine production utilize formaldehyde and acetaldehyde, where acrolein forms through Knoevenagel condensation, then condenses with acetaldehyde and ammonia to give dihydropyridine, which undergoes oxidation to pyridine.

Significance of Trifluoromethyl-Substituted Pyridine Derivatives

Trifluoromethyl-substituted pyridine derivatives have emerged as compounds of exceptional importance in modern chemical research, particularly in pharmaceutical and agrochemical applications. The trifluoromethyl substituted pyridine ring has played an important role in crop protection research programmes, with an increasing number of fungicides, herbicides, insecticides and nematicides bearing this structural motif discovered and introduced to the market. During the period from 1990 to September 2017, fourteen crop protection products bearing a trifluoromethyl pyridine have been commercialized or proposed for International Organization for Standardization common names, covering fungicides, herbicides, insecticides and nematicides.

The unique physicochemical properties of trifluoromethylpyridine derivatives arise from the combination of fluorine atom characteristics and pyridine moiety features. Trifluoromethylpyridine contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine. The presence of fluorine atoms and pyridine in the molecular structure bestows many distinctive physical-chemical properties observed in this class of compounds. To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine, a strategy that has proven particularly effective in trifluoromethylpyridine derivatives.

Chemical processes have been developed to provide trifluoromethyl pyridine intermediates from non-fluorinated pyridine starting materials at scale and with affordable costs of goods. These attractive starting materials were readily adopted by research chemists and elaborated through simple chemical modifications into new active ingredients. In a complementary approach, substituted trifluoromethyl pyridine rings have been constructed from acyclic, trifluoromethyl starting materials, which has also served to identify new active ingredients. Molecular matched pair analysis reveals subtle yet important differences in physicochemical and agronomic properties of trifluoromethyl pyridines compared with phenyl analogues.

The synthesis of trifluoromethylpyridine intermediates has been accomplished through various methodological approaches. Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand. Various methods of synthesizing this intermediate have been reported, including chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford 2,3-dichloro-5-(trichloromethyl)pyridine, followed by subsequent vapor-phase fluorination.

| Trifluoromethylpyridine Application | Field | Number of Products | Time Period |

|---|---|---|---|

| Crop protection products | Agriculture | 14 commercialized | 1990-2017 |

| Pharmaceutical products | Medicine | 5 approved | Current |

| Veterinary products | Veterinary | 2 approved | Current |

| Clinical candidates | Medicine | Multiple | Ongoing trials |

The biological activities of trifluoromethylpyridine derivatives are attributed to the combination of unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety. Several trifluoromethylpyridine derivatives are utilized in pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety having received market approval, while many candidates are currently undergoing clinical trials. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future, driven by ongoing research into their unique properties and potential therapeutic applications.

Structural Evolution of 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile

The structural architecture of this compound represents a sophisticated convergence of multiple chemical functionalities within a single molecular framework. The compound's core structure consists of a pyridine ring substituted with a chlorine atom, a trifluoromethyl group, and a propionitrile group. This heterocyclic organic compound is classified as a pyridine derivative, featuring a chloro group and a trifluoromethyl group, with recognition for its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of biologically active compounds.

The molecular composition of this compound encompasses the chemical formula C₉H₆ClF₃N₂O with a molecular weight of 250.61 g/mol. The structural representation reveals a pyridine ring featuring a chloro group at position 3, a carbonyl group contributing to the oxo functionality, and a trifluoromethyl group at position 5, along with a propionitrile chain extending from the nitrogen atom. The molecular structure notation in Simplified Molecular Input Line Entry System format is expressed as N#CCCN1C=C(C(F)(F)F)C=C(Cl)C1=O, providing a precise description of the compound's connectivity.

The synthesis of this compound typically involves multi-step organic reactions. One established synthetic method includes the reaction of 3-chloro-2-oxo-5-trifluoromethylpyridine with propionitrile under specific conditions that facilitate the formation of the nitrile functional group. The reaction can be enhanced by employing various catalysts or solvents to optimize yield and selectivity. Technical details indicate that the reaction may involve heating and possibly the use of bases to promote nucleophilic attack during compound formation.

| Structural Feature | Chemical Description | Position/Location |

|---|---|---|

| Core ring | Pyridine heterocycle | Central scaffold |

| Chloro substituent | Chlorine atom | Position 3 |

| Carbonyl group | Oxo functionality | Position 2 |

| Trifluoromethyl group | CF₃ substitution | Position 5 |

| Propionitrile chain | CH₂CH₂CN linkage | N-substitution |

The chemical reactivity profile of this compound encompasses various reaction pathways typical for nitriles and pyridine derivatives. The compound serves as a valuable building block in organic synthesis and medicinal chemistry due to its diverse reactive sites. It acts as a precursor for synthesizing more complex molecules with potential biological activities, demonstrating the compound's utility in pharmaceutical intermediate chemistry. The presence of multiple electron-withdrawing groups, including the chloro substituent, carbonyl functionality, and trifluoromethyl group, significantly influences the compound's electronic properties and reactivity patterns.

Current Research Trends and Academic Relevance

Contemporary research in pyridine chemistry has experienced remarkable expansion, with particular emphasis on heterocyclic frameworks and their therapeutic applications. The tremendous potential of transition metal-free multi-component reactions in the synthesis of nitrogen-heterocyclic frameworks has emerged as a major research focus, offering comprehensive approaches to heterocyclic compound development. The discussion on mechanistic rationale of reaction routes and intermediates provides profound insights into underlying chemical transformations, encouraging deeper investigation into various molecular frameworks. This research direction serves as a gateway to studying the practicality of exploiting these reactions for efficient and uncomplicated synthesis of specific nitrogen heterocycles.

Recent advances in pyridine-containing pharmaceuticals have demonstrated significant clinical impact. Analysis of pyridine-containing heterocycles in United States Food and Drug Administration approved drugs revealed that a total of 54 drugs were approved between 2014 and 2023. Among these approved compounds, a significant number comprised the anticancer category with 18 drugs representing 33% of approvals, followed by drugs affecting the central nervous system with 11 drugs representing 20%. These central nervous system-active compounds include medications for treating migraines, Parkinsonism disorders, chemotherapeutic-induced nausea, insomnia, and attention deficit hyperactivity disorder, as well as central nervous system-acting analgesics and sedatives.

The scope of current research encompasses diverse biological activities and therapeutic applications. Six drugs representing 11% of recent approvals were granted approval for treating rare conditions, followed by five drugs affecting the hematopoietic system. The analysis also revealed drug approvals for antibiotics, antivirals, and antifungals, including drugs for treating tropical and sub-tropical diseases. Primary drug targets explored were kinases, with the major metabolizing enzyme identified as cytochrome P450 3A4. Further analysis of formulation types revealed that 50% of approved drugs were tablets, followed by 17% capsules and 15% injections.

| Research Category | Number of Studies | Primary Applications | Research Period |

|---|---|---|---|

| Anticancer pyridines | 18 approved drugs | Oncology therapeutics | 2014-2023 |

| Central nervous system | 11 approved drugs | Neurological disorders | 2014-2023 |

| Rare diseases | 6 approved drugs | Orphan indications | 2014-2023 |

| Anti-infectives | Multiple approvals | Bacterial/viral/fungal | 2014-2023 |

Metal-free synthetic methodologies have gained prominence in current research trends. The compatibility of transition metal-free catalysts with various functional groups and substrates not only increases the synthetic value of these compounds but also broadens their relevance in medicinal chemistry, materials science, and other allied research domains. Because of their extensive scope and diversity, these reactions enable the synthesis of various nitrogen-containing heterocycles, including five-membered rings such as carbazole, pyrimidines, and pyrroles, and six-membered rings including piperidine, pyridine, quinoline, diazinane, pyrazine, quinoxaline, and 1,2,3-triazine.

Multidrug-resistant pathogen research has emerged as a critical application area for pyridine derivatives. Multidrug-resistant pathogens have created a fatal problem for human health and antimicrobial treatment, with many currently available antibiotics inactive against multidrug-resistant pathogens. In this context, heterocyclic compounds and drugs play a vital role, making exploration of new research essential to combat this issue. Among available nitrogen-bearing heterocyclic compounds and drugs, pyridine derivatives are of special interest due to their solubility characteristics. Encouragingly, some newly synthesized pyridine compounds and drugs have been found to inhibit multidrug-resistant Staphylococcus aureus. The pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents.

Properties

IUPAC Name |

3-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2O/c10-7-4-6(9(11,12)13)5-15(8(7)16)3-1-2-14/h4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCILQONWRLSRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1C(F)(F)F)CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Procedure

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Dissolution of 3-chloro-2-R-5-trifluoromethyl pyridine in solvent A; addition of activating agent; reflux heating | Reflux 4–6 hours; cooling to 20–30 °C | Solvent A: methanol, ethanol, acetone, dichloromethane, etc. Activator: triethylamine, 4-dimethylaminopyridine (DMAP), or 4-pyrrolidinopyridine |

Formation of organic salt intermediate; filtered and vacuum dried (40–50 °C, 1–2 h) |

| 2 | Reaction of organic salt with cyanide in solvent B and water; stirring at 0–80 °C for 2–3 hours | Stirring 2–3 h at 0–80 °C; phase separation | Cyanide source (e.g., hydrocyanic acid), solvent B (dichloromethane or similar) | Formation of nitrile-substituted product in organic phase |

| 3 | Acidification with hydrochloric acid to pH 2–4; phase separation; washing with water to pH 6–7 | Acidification and washing at room temperature | Hydrochloric acid, water | Purification of organic phase containing target compound |

| 4 | Vacuum distillation of organic phase to isolate product | Vacuum 2 mmHg, 60 °C distillation temperature | - | Isolation of 3-chloro-2-cyano-5-trifluoromethyl pyridine with ~85.7% yield |

Notes on Step 1:

- The molar ratio of 3-chloro-2-R-5-trifluoromethyl pyridine to activator ranges from 1:1 to 1:3.

- The mass-to-volume ratio of pyridine to solvent A is approximately 1 g : 15–25 mL.

- The activator is a nucleophilic tertiary amine or substituted pyridine derivative, enhancing reaction efficiency.

Notes on Step 2:

- The reaction temperature is carefully controlled between 0 °C and 80 °C to optimize yield.

- Phase separation allows recovery of organic and aqueous layers, facilitating solvent recycling and environmental benefits.

Representative Example (Embodiment 1):

| Parameter | Quantity/Condition |

|---|---|

| 3-chloro-2-chloro-5-trifluoromethylpyridine | 1.82 kg |

| Methanol (solvent A) | 27.231 L |

| Triethylamine (activator) | 1.0119 kg |

| Reflux time | 4 hours |

| Hydrocyanic acid | 0.27 kg |

| Dichloromethane (solvent B) | 2.7 L |

| Water | 1.35 L |

| Reaction temperature (Step 2) | 0 °C |

| Yield of final product | 1.77 kg (85.7%) |

This method avoids the use of highly toxic nitrile solvents such as acetonitrile or propionitrile, instead favoring low-toxicity solvents like dichloromethane, which are poorly soluble in water and thus facilitate phase separation and solvent recycling, reducing production costs and environmental impact.

Industrial and Synthetic Considerations

- Solvent choice: Dichloromethane and acetone are preferred for their favorable physical properties and ease of removal.

- Activators: Tertiary amines such as triethylamine and 4-dimethylaminopyridine are effective nucleophilic catalysts.

- Temperature control: Reflux and low-temperature stirring steps are critical for reaction completion and selectivity.

- Purification: Vacuum distillation and washing steps ensure high purity of the final compound.

- Yield optimization: Reaction times and reagent ratios are optimized to achieve yields above 85%.

Comparative Table of Preparation Parameters

| Parameter | Range/Choice | Notes |

|---|---|---|

| Solvent A | Methanol, ethanol, acetone, dichloromethane, chloroform | Solvent volume 15–25 mL per g pyridine |

| Activator | Triethylamine, 4-dimethylaminopyridine, 4-pyrrolidinopyridine | Molar ratio 1:1 to 1:3 (pyridine:activator) |

| Reaction temperature (Step 1) | Reflux (approx. 60–80 °C) | 4–6 hours |

| Reaction temperature (Step 2) | 0–80 °C (commonly 0–10 °C) | 2–3 hours |

| pH adjustment | 2–4 (acidification), then washing to pH 6–7 | Ensures removal of impurities |

| Vacuum distillation | 60 °C, 2 mmHg | Isolates pure product |

| Yield | ~85% | High efficiency |

Summary of Research Findings

- The preparation of 3-(3-chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionitrile is efficiently achieved through nucleophilic substitution on a chlorinated trifluoromethyl pyridine intermediate.

- Use of tertiary amine activators and low-toxicity solvents enhances reaction efficiency and environmental safety.

- The process includes reflux heating, controlled cyanide addition, acid-base workup, and vacuum distillation to yield a high-purity product.

- The method is scalable and suitable for industrial production due to solvent recycling and cost-effective reagents.

This detailed preparation analysis is based primarily on the 2016 patent CN106349159A, which provides comprehensive synthetic routes and reaction conditions for closely related compounds, serving as a robust foundation for the preparation of the target compound. Additional industrial synthesis insights corroborate the multi-step nature and critical reaction parameters for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the nitrile group to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial activity. Studies have shown that derivatives of pyridine can possess significant antibacterial and antifungal properties, making 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionitrile a candidate for further investigation in the development of new antimicrobial agents .

Anti-inflammatory Effects

Some pyridine derivatives have been reported to exhibit anti-inflammatory properties. The presence of the chloro and trifluoromethyl groups may enhance the compound's ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Potential in Cancer Research

Pyridine-based compounds are being explored for their potential anticancer activities. Preliminary studies suggest that this compound may interact with specific cellular pathways involved in tumor growth and proliferation, warranting further investigation in cancer cell lines .

Applications in Drug Development

Lead Compound for Synthesis

Due to its unique structure, this compound can serve as a lead compound for synthesizing more complex molecules with enhanced pharmacological profiles. Medicinal chemists can modify the existing structure to improve efficacy, selectivity, and reduce toxicity .

Formulation Development

The compound's properties allow it to be incorporated into various formulations for drug delivery systems. Its stability and solubility characteristics can be optimized for use in oral or injectable formulations .

Material Science Applications

Polymer Chemistry

The trifluoromethyl group is known to impart unique properties to polymers, such as increased thermal stability and chemical resistance. Incorporating this compound into polymer matrices could yield materials suitable for high-performance applications .

Nanotechnology

Research into nanocomposites has shown that incorporating functionalized compounds can enhance the properties of nanoparticles. This compound could be explored for its potential use in creating nanostructured materials with improved mechanical or electrical properties .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Key Observations :

Core Heterocycle Differences: The pyridinone core in the target compound differs from pyridine (6-(3-Fluorophenyl)nicotinonitrile) and pyrazole ( compound). Pyrazoles (e.g., compound) are more rigid due to their five-membered ring, which may enhance binding specificity in biological targets .

Substituent Effects: The 3-Cl and 5-CF₃ groups in the target compound create strong electron-withdrawing effects, stabilizing the pyridinone ring and influencing reactivity in substitution reactions. In contrast, the 3-fluorophenyl group in 6-(3-Fluorophenyl)nicotinonitrile introduces steric bulk and moderate electron withdrawal . The propionitrile side chain in the target compound offers a reactive site for further derivatization, whereas the aldehyde group in the pyrazole analog () enables condensation reactions .

Functional Group Diversity: Nitrile (-CN): Present in both the target compound and 6-(3-Fluorophenyl)nicotinonitrile, this group enhances dipole interactions in drug-receptor binding. Sulfanyl (-S-): Unique to the pyrazole analog (), this group may improve metabolic stability or act as a leaving group in synthesis .

Pharmacological Potential

While direct studies are unavailable, structural analogs suggest possible applications:

- The CF₃ group in the target compound and 4-(tert-butyl)-2-(5-CF₃-pyrazin-2-yl)phenol is linked to enhanced bioavailability and resistance to oxidative metabolism .

- Pyridinones are known for antiviral and anticancer activity, whereas pyrazoles () are explored for anti-inflammatory properties .

Biological Activity

3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-YL)propionitrile, with the CAS number 1053658-44-8, is a pyridine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry, particularly for its anticancer properties and interactions with various biological targets.

- Molecular Formula : C9H6ClF3N2O

- Molecular Weight : 250.61 g/mol

- IUPAC Name : 3-(3-chloro-2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl)propanenitrile

- Structure : The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a propionitrile moiety.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, particularly in anticancer applications. The presence of the trifluoromethyl group in this compound is hypothesized to contribute positively to its biological efficacy.

The mechanism by which these compounds exert their effects often involves:

- Induction of Apoptosis : Many trifluoromethyl-substituted compounds have been shown to induce programmed cell death in cancer cells.

- Cell Cycle Arrest : Some studies indicate that these compounds can halt cell cycle progression, preventing tumor growth and proliferation.

- Targeting Specific Pathways : Compounds like this compound may interact with key signaling pathways involved in cancer cell survival and proliferation.

Research Findings and Case Studies

A detailed examination of related compounds reveals promising results:

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 4-(trifluoromethyl)isoxazole | 3.09 | MCF-7 | Apoptosis induction |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 19.72 | MCF-7 | Tumor growth inhibition |

These findings highlight the potential of trifluoromethyl-containing compounds in cancer therapy, supporting further investigation into the specific activity of this compound.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies suggest that the trifluoromethyl group significantly enhances biological activity. Variations in substitution patterns on the pyridine ring can lead to different levels of potency against cancer cell lines .

Q & A

Basic: What are the common synthetic routes for 3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionitrile, and how are reaction conditions optimized?

The synthesis typically involves functionalization of the pyridinone core followed by nucleophilic substitution or coupling reactions. Key steps include:

- Precursor selection : Starting with halogenated or trifluoromethyl-substituted pyridinone derivatives to introduce the chloro and trifluoromethyl groups .

- Reaction control : Temperature (e.g., 0–5°C for nitrile group stabilization), solvent choice (polar aprotic solvents like DMF or THF), and inert atmospheres to prevent hydrolysis or side reactions .

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates before propionitrile side-chain introduction .

- Yield optimization : Adjusting stoichiometry of reactants (e.g., acrylonitrile derivatives) and monitoring reaction progress via TLC or HPLC .

Basic: Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the pyridinone ring structure, chloro-substitution, and propionitrile chain integration. F NMR identifies trifluoromethyl group environments .

- Infrared (IR) Spectroscopy : Peaks at ~2240 cm (C≡N stretch) and ~1700 cm (ketone C=O) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (216.163 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemical details, though challenges arise due to hygroscopicity .

Advanced: How can researchers address discrepancies in reported spectral data for this compound?

- Standardized protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS) for NMR consistency .

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for C chemical shifts) .

- Contamination checks : Analyze byproducts (e.g., hydrolyzed nitriles) via LC-MS to explain anomalous peaks .

- Collaborative benchmarking : Share raw spectral data with repositories to resolve literature inconsistencies .

Advanced: What strategies improve the stability of this compound during storage?

- Moisture control : Store under inert gas (N or Ar) in desiccators with molecular sieves to prevent hydrolysis of the nitrile group .

- Temperature regulation : Keep at –20°C in amber vials to mitigate photodegradation and thermal decomposition .

- Formulation additives : Use stabilizers like ascorbic acid or BHT to suppress radical-mediated degradation .

Basic: What are the key reactivity patterns of this compound in nucleophilic reactions?

- Nitrile reactivity : Participates in cycloadditions (e.g., Huisgen click reactions) or nucleophilic substitutions at the α-carbon .

- Pyridinone ring : Susceptible to electrophilic aromatic substitution (e.g., halogenation) at the 4-position due to electron-withdrawing groups .

- Trifluoromethyl group : Stabilizes intermediates via inductive effects but may sterically hinder bulky nucleophiles .

Advanced: How to resolve conflicting reactivity outcomes in different solvents?

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to assess solvation effects on transition states .

- Kinetic studies : Use stopped-flow techniques to compare reaction rates and intermediate stability .

- Computational modeling : Apply density functional theory (DFT) to predict solvent-dependent activation barriers .

Basic: What purification methods are recommended post-synthesis?

- Chromatography : Flash chromatography with silica gel and gradient elution (hexane/ethyl acetate) to separate nitrile-containing products .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals, monitored by melting point analysis (mp 189–190°C for related compounds) .

- Distillation : Short-path distillation under reduced pressure for thermally stable intermediates .

Advanced: What are the challenges in assessing the bioactivity of this compound?

- Structural analogs : Limited direct data, but related propionitrile derivatives show antimicrobial activity via inhibition of bacterial enzymes (e.g., DNA gyrase) .

- Solubility issues : Poor aqueous solubility necessitates DMSO or cyclodextrin formulations for in vitro assays .

- Metabolic stability : Rapid hydrolysis of the nitrile group in vivo may require prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.